molecular formula C16H9ClN2O6 B3650886 2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Cat. No.: B3650886
M. Wt: 360.70 g/mol
InChI Key: YEXDTDXUZPNFOX-UHFFFAOYSA-N
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Description

2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a complex organic compound that belongs to the benzoxazine family Benzoxazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications

Properties

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O6/c1-8(20)24-10-3-5-13-11(7-10)16(21)25-15(18-13)9-2-4-12(17)14(6-9)19(22)23/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXDTDXUZPNFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-3-nitroaniline with salicylic acid derivatives under acidic conditions to form the benzoxazine ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The acetate group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoxazines.

    Reduction: Formation of 2-(4-amino-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate.

    Hydrolysis: Formation of 2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl carboxylic acid.

Scientific Research Applications

2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and modulate inflammatory pathways. The nitro group plays a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl carboxylic acid
  • 5,10,15,20-tetra-(4-chloro-3-nitrophenyl)-porphyrin

Uniqueness

Compared to similar compounds, 2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetate group, in particular, allows for easy modification and derivatization, making it a versatile compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

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